![molecular formula C12H13F3N2O3 B2954244 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid CAS No. 695191-61-8](/img/structure/B2954244.png)
4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid” is a chemical compound with the CAS Number: 695191-61-8 . It has a molecular weight of 290.24 .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-{[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}butanoic acid . The InChI Code is 1S/C12H13F3N2O3/c13-12(14,15)9-6-8(7-3-4-7)16-11(17-9)20-5-1-2-10(18)19/h6-7H,1-5H2,(H,18,19) .Scientific Research Applications
Synthesis and Chemical Properties
- Trifluoromethylated Analogues Synthesis : The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, involving reactions with 4-(trifluoromethyl)pyrimidin-2(1H)-ones, has been demonstrated. These compounds have potential applications in medicinal chemistry due to their unique chemical properties (Sukach et al., 2015).
Applications in Nanotechnology
- Optical Gating of Synthetic Ion Channels : A study explored the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in the optical gating of synthetic ion channels. This research holds significance for developing light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Supramolecular Chemistry
- Dimerization of Ureidopyrimidones : Research on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding has been conducted. This study provides insights into supramolecular chemistry and the design of novel molecular structures (Beijer et al., 1998).
Drug Synthesis Process Development
- Synthesis of Voriconazole : The synthesis process of voriconazole, involving pyrimidine derivatives, has been investigated. This study is pivotal for understanding the synthesis of complex pharmaceuticals (Butters et al., 2001).
Liquid Crystal Research
- Behavior of Hydrogen-Bonded Mixtures : A study on the liquid crystal behavior of hydrogen-bonded mixtures involving pyrimidine derivatives offers new insights into materials science (Paterson et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure of N-(aryl)-succinamic acids : The crystal structure of N-(aryl)-succinamic acids, including derivatives of pyrimidine, provides valuable information for crystallography and structural analysis (PrakashShet et al., 2018).
Antimicrobial Research
- Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives : The synthesis and evaluation of pyrimidinone derivatives' antimicrobial activity offer potential applications in the development of new antimicrobial agents (Hossan et al., 2012).
Organocatalytic Reactions
- Organocatalytic Addition to Pyrimidin-2(1H)-ones : The study of organocatalytic reactions involving pyrimidin-2(1H)-ones contributes to the field of organic synthesis and catalysis (Sukach et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)9-6-8(7-3-4-7)16-11(17-9)20-5-1-2-10(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDODRZTKVGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OCCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
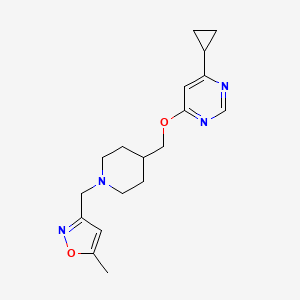
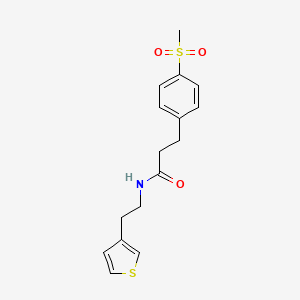
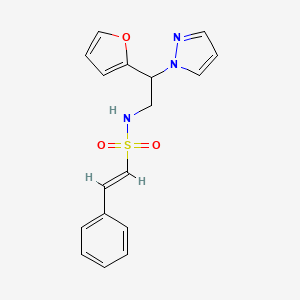
![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)


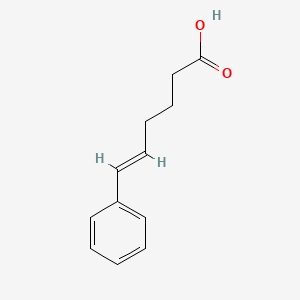
![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)
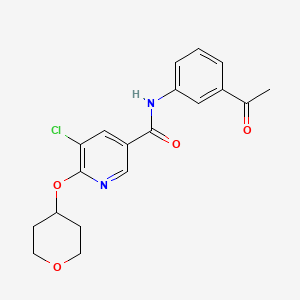

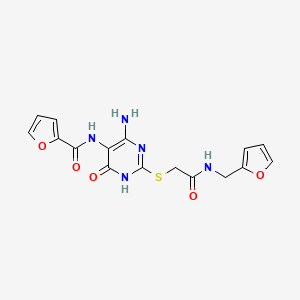

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)
![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
